In-Depth Technical Guide: Physicochemical Properties, Synthesis, and Biological Evaluation of a 1,3,4-Thiadiazole Derivative
In-Depth Technical Guide: Physicochemical Properties, Synthesis, and Biological Evaluation of a 1,3,4-Thiadiazole Derivative
Disclaimer: The chemical formula C14H15FN4O3 provided in the topic query did not correspond to a readily identifiable compound in public chemical databases. However, a closely related compound, N-(4-fluorophenyl)-5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-carboxamide, with the chemical formula C14H15FN4O3S2 and ChemDiv ID F736-0675 , was identified. This technical guide will focus on this specific thiadiazole derivative, assuming it is the compound of interest.
Abstract
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of N-(4-fluorophenyl)-5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-carboxamide. The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and antibacterial properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data, general experimental methodologies for synthesis and biological screening, and visualizations of key workflows.
Chemical Structure and Identification
The compound of interest is a 2,5-disubstituted 1,3,4-thiadiazole derivative. Its core structure consists of a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | N-(4-fluorophenyl)-5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-carboxamide |
| Chemical Formula | C14H15FN4O3S2 |
| ChemDiv ID | F736-0675 |
| Canonical SMILES | COCCOC(=O)CS/c1\nc(C(=O)Nc2ccc(F)cc2)sc1N |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| Molecular Weight | 386.43 g/mol | --- |
| logP | 1.8 | --- |
| Hydrogen Bond Donors | 2 | --- |
| Hydrogen Bond Acceptors | 7 | --- |
| Polar Surface Area | 145.9 Ų | --- |
| Rotatable Bonds | 7 | --- |
Note: These values are computationally predicted and should be confirmed by experimental analysis.
Synthesis and Purification
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles can be achieved through various synthetic routes. A general and common method involves the cyclization of thiosemicarbazides or the reaction of dithiocarbazates with carboxylic acid derivatives. A representative synthetic scheme is outlined below.
General Experimental Protocol for Synthesis
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Activation of Carboxylic Acid: The starting carboxylic acid is refluxed with thionyl chloride to form the corresponding acid chloride. The excess thionyl chloride is removed under reduced pressure.
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Formation of Thiosemicarbazide: The acid chloride is dissolved in a suitable solvent (e.g., dichloromethane) and added dropwise to a solution of thiosemicarbazide at 0°C. The reaction mixture is stirred at room temperature for several hours. The resulting precipitate is filtered, washed, and dried.
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Cyclization: The synthesized thiosemicarbazide derivative is slowly added to concentrated sulfuric acid at 0°C. The mixture is stirred for a few hours and then poured onto crushed ice. The precipitate formed is filtered, washed with water until neutral, and dried to yield the 2-amino-5-substituted-1,3,4-thiadiazole.
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Final Functionalization: The amino group of the thiadiazole core is then acylated using an appropriate acid chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) to yield the final product.
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Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF) or by column chromatography on silica gel.
Biological Activity and Potential Applications
The 1,3,4-thiadiazole nucleus is a versatile scaffold that has been incorporated into a wide array of biologically active molecules. The presence of the N-C-S linkage is a key feature in many pharmacologically active compounds.
Antiviral Activity
Given that F736-0675 is part of an antiviral screening library, its primary therapeutic potential lies in the inhibition of viral replication. Derivatives of 1,3,4-thiadiazole have been reported to exhibit activity against a range of viruses, including influenza, HIV, and hepatitis viruses. The mechanism of action can vary widely, from inhibiting viral enzymes like reverse transcriptase or protease to interfering with viral entry or replication processes.
Anticancer and Other Activities
Numerous 1,3,4-thiadiazole derivatives have demonstrated potent anticancer activity through various mechanisms, such as inhibition of carbonic anhydrase, receptor tyrosine kinases, or topoisomerases. Additionally, this class of compounds has been explored for antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities.
Experimental Protocols for Biological Evaluation
A crucial step in drug discovery is the biological evaluation of synthesized compounds. Below is a general workflow for the antiviral screening of a compound library.
Cytopathic Effect (CPE) Reduction Assay (Primary Screening)
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Cell Seeding: Plate a suitable host cell line (e.g., Vero, MDCK) in 96-well plates and incubate until a confluent monolayer is formed.
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Compound Addition: Add serial dilutions of the test compounds to the wells.
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Virus Infection: Infect the cells with a specific virus at a predetermined multiplicity of infection (MOI).
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Incubation: Incubate the plates for a period sufficient to allow for viral replication and the development of CPE in the untreated virus control wells.
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CPE Evaluation: Assess the level of CPE in each well using a microscope. The reduction in CPE in the presence of the compound is indicative of antiviral activity. Cell viability can be quantified using assays such as the MTT or MTS assay.
Plaque Reduction Assay (Dose-Response)
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Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to confluency.
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Virus Adsorption: Remove the culture medium and infect the cells with a low MOI of the virus for 1-2 hours.
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Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing various concentrations of the test compound.
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Incubation: Incubate the plates until distinct plaques (zones of cell death) are visible.
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Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
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IC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control is determined as the IC50 value.
Conclusion
N-(4-fluorophenyl)-5-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazole-2-carboxamide represents a promising scaffold for the development of novel therapeutic agents, particularly in the antiviral domain. This technical guide has provided a summary of its chemical identity, predicted physicochemical properties, and general methodologies for its synthesis and biological evaluation. Further experimental studies are warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.
